N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-bromophenyl group. The oxadiazole ring is linked via an amide bond to a 4-phenoxybenzamide moiety.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIOKZKLTLEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-bromobenzohydrazide with phenoxybenzoic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Coupling reaction: The oxadiazole intermediate is then coupled with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts.
Scientific Research Applications
Structural Characteristics
The compound features:
- Oxadiazole Ring : A five-membered heterocyclic structure known for its stability and reactivity.
- Bromophenyl Group : Enhances biological activity through potential interactions with biological targets.
- Phenoxybenzamide Moiety : Contributes to the compound's solubility and pharmacokinetic properties.
Medicinal Chemistry
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been investigated for its potential as an antimicrobial and anticancer agent. Compounds with similar oxadiazole structures have shown promising results against various bacterial strains and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial effects. For instance, studies have demonstrated that compounds with nitro and halo substituents enhance antimicrobial potency against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. For example, studies on related compounds have shown that they can effectively inhibit the growth of human colorectal carcinoma cells (HCT116), with IC50 values indicating strong cytotoxicity . The presence of specific functional groups in the structure is believed to play a crucial role in enhancing this activity.
Neuroprotective Applications
The oxadiazole scaffold has also been explored for neuroprotective applications. Compounds derived from this structure have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . The neuroprotective properties are attributed to their ability to interact with neuronal pathways and reduce neurotoxicity.
Anti-Diabetic Potential
Recent studies have highlighted the anti-diabetic properties of oxadiazole derivatives. In vivo tests using models like Drosophila melanogaster have shown that certain compounds can significantly lower glucose levels, indicating their potential for developing new anti-diabetic medications .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets in cells. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
a) N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide ()
- Key Differences: The 4-bromophenyl group in the target compound is replaced with 4-chlorophenyl. The benzamide moiety contains a fluorine atom at the para position instead of a phenoxy group.
- Implications: Chlorine (electronegativity: 3.0) vs. The 4-fluorobenzamide group may enhance metabolic stability compared to the phenoxy substituent due to reduced steric bulk .
b) 4-Bromo-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide ()
- Key Differences: The oxadiazole is substituted with a phenyl group instead of 4-bromophenyl. The benzamide is para-brominated, unlike the phenoxy-substituted target compound.
- Implications: Phenyl substitution reduces halogen-mediated interactions (e.g., hydrophobic or halogen bonding). Bromine on the benzamide may increase lipophilicity (ClogP ≈ 4.5) compared to the target compound’s phenoxy group (ClogP ≈ 3.8) .
Modifications to the Benzamide Moiety
a) 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide ()
- Key Differences :
- The benzamide incorporates a sulfamoyl group with benzyl-ethyl substitutions.
- The oxadiazole is substituted with 4-fluorophenyl.
- Fluorine on the oxadiazole phenyl ring may confer metabolic resistance but reduce polar surface area compared to bromine .
b) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()
- Key Differences :
- The oxadiazole exists in a thione (5-thioxo) tautomeric form.
- A branched alkyl chain replaces the aromatic substitution on the oxadiazole.
- Implications :
Physicochemical and Spectral Comparisons
Table 1: Substituent Effects on Key Properties
Table 2: Hypothetical Bioactivity Based on Structural Motifs
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a complex organic compound notable for its potential biological activities. The compound features a unique combination of functional groups, which may confer significant pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.3 g/mol. The structural components include:
- Bromophenyl Group : Enhances lipophilicity and biological interaction.
- Oxadiazole Ring : Known for its stability and biological activity.
- Phenoxy Group : Contributes to the compound's reactivity and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to influence several biochemical pathways, including:
- Anti-inflammatory Effects : Compounds with oxadiazole rings often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related genes.
- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication processes.
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Antiviral | Inhibits replication of specific viruses |
Case Studies
-
Antimicrobial Activity :
A study assessed the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . -
Anticancer Studies :
Research conducted on similar oxadiazole compounds demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism involved the modulation of apoptosis pathways and cell cycle arrest at the G2/M phase . -
In Vitro Studies on Viral Infections :
Compounds similar to this compound were tested for antiviral properties against influenza virus strains. The results showed a reduction in viral load and an increase in host cell viability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, and how is purity validated?
- Methodology : The compound can be synthesized via cyclocondensation of 4-phenoxybenzamide derivatives with 4-bromophenyl-substituted hydrazonoyl halides. Purity validation typically employs High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation. Recrystallization using ethanol/water mixtures improves crystallinity .
Q. How is the crystal structure of this compound characterized, and what key crystallographic parameters are reported?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous oxadiazole derivatives, orthorhombic systems (e.g., space group P212121) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å are observed. Hydrogen-bonding networks (N–H···O and C–H···π interactions) stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimicrobial activity between structurally similar oxadiazole derivatives?
- Methodology :
- Comparative Assays : Use standardized broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli to compare IC₅₀ values.
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with logP and electronic parameters (Hammett σ).
- Biofilm Inhibition Studies : Assess differences in biofilm disruption using confocal microscopy with SYTO-9/propidium iodide staining .
Q. What strategies improve the compound’s solubility and stability in pharmacological assays?
- Methodology :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility while avoiding cytotoxicity.
- Solid Dispersion Techniques : Formulate with polyvinylpyrrolidone (PVP-K30) via spray drying to stabilize amorphous phases.
- pH Adjustment : Test buffered solutions (pH 6.8–7.4) to mimic physiological conditions and monitor degradation via UPLC-MS/MS .
Q. What computational methods predict the compound’s interaction with bacterial targets like acyl carrier protein synthase (AcpS-PPTase)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with AcpS-PPTase (PDB ID: 1F7L) to model binding poses. Focus on key residues (e.g., Arg⁷², Asp¹⁰⁵) and halogen bonding with the bromophenyl group.
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) for binding affinity validation .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?
- Methodology :
- Metabolic Profiling : Perform hepatic microsome assays (human/rat) to identify reactive metabolites causing false positives in vitro.
- Pharmacokinetic Modeling : Use PBPK models to predict tissue distribution discrepancies.
- 3D Tumor Spheroid Assays : Compare 2D monolayer (IC₅₀ = 12 µM) vs. 3D spheroid (IC₅₀ = 28 µM) results to evaluate penetration efficiency .
Advanced Characterization Techniques
Q. What spectroscopic methods elucidate the compound’s electronic environment and reactivity?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 165–170 ppm).
- UV-Vis Spectroscopy : Analyze π→π* transitions (λₘₐₓ ≈ 270 nm) in ethanol, with shifts indicating solvent polarity effects.
- Cyclic Voltammetry : Measure oxidation potentials (Epa ≈ +1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects of the bromophenyl group .
Experimental Design Considerations
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 mmol)?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 45 min (80°C, 150 W) with 15% yield improvement.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for Suzuki couplings (if applicable).
- In Situ FTIR Monitoring : Track intermediate formation (e.g., hydrazide peaks at 1650 cm⁻¹) to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
